(4E)-2-(4-fluorophenyl)-4-{[(2-hydroxyethyl)amino]methylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4E)-1-(4-FLUOROPHENYL)-4-{[(2-HYDROXYETHYL)AMINO]METHYLIDENE}-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that includes a fluorophenyl group, a hydroxyethylamino group, and a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-(4-FLUOROPHENYL)-4-{[(2-HYDROXYETHYL)AMINO]METHYLIDENE}-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-fluorobenzaldehyde with 3-propyl-4,5-dihydro-1H-pyrazol-5-one in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2-hydroxyethylamine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
(4E)-1-(4-FLUOROPHENYL)-4-{[(2-HYDROXYETHYL)AMINO]METHYLIDENE}-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(4E)-1-(4-FLUOROPHENYL)-4-{[(2-HYDROXYETHYL)AMINO]METHYLIDENE}-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a candidate for drug development, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: Utilized in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (4E)-1-(4-FLUOROPHENYL)-4-{[(2-HYDROXYETHYL)AMINO]METHYLIDENE}-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5(4H)-one: Similar structure but lacks the hydroxyethylamino group.
4-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5(4H)-one: Similar core structure but different substitution pattern.
Uniqueness
(4E)-1-(4-FLUOROPHENYL)-4-{[(2-HYDROXYETHYL)AMINO]METHYLIDENE}-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to the presence of both the fluorophenyl and hydroxyethylamino groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications compared to similar compounds.
Properties
Molecular Formula |
C15H18FN3O2 |
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Molecular Weight |
291.32 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4-(2-hydroxyethyliminomethyl)-5-propyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C15H18FN3O2/c1-2-3-14-13(10-17-8-9-20)15(21)19(18-14)12-6-4-11(16)5-7-12/h4-7,10,18,20H,2-3,8-9H2,1H3 |
InChI Key |
WXIOEWAEGGGOIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C=NCCO |
Origin of Product |
United States |
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